N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine
Description
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:
- A triazolo[1,5-a]quinazoline core, which provides a rigid heterocyclic scaffold.
- An N-[2-(1H-indol-3-yl)ethyl] group at position 5, introducing an indole moiety linked via an ethylamine chain. Indole is a privileged structure in medicinal chemistry, often associated with receptor binding and metabolic stability.
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N6/c1-17-10-12-18(13-11-17)24-26-29-25(21-7-3-5-9-23(21)32(26)31-30-24)27-15-14-19-16-28-22-8-4-2-6-20(19)22/h2-13,16,28H,14-15H2,1H3,(H,27,29) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVFQGHJEXKVEA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C3N=C(C4=CC=CC=C4N3N=N2)NCCC5=CNC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Key Building Blocks
The target molecule comprises three structural domains:
- Triazolo[1,5-a]quinazolin-5-amine core : Derived from cyclocondensation reactions involving anthranilamide derivatives.
- 3-(4-methylphenyl) substituent : Introduced via Suzuki coupling or nucleophilic aromatic substitution.
- N-[2-(1H-indol-3-yl)ethyl] side chain : Typically appended through amide coupling or reductive alkylation strategies.
Synthetic routes prioritize modular assembly to enable late-stage functionalization while minimizing steric hindrance and regiochemical complications.
Primary Synthetic Routes
Stepwise Assembly via Triazole-Quinazoline Fusion
Quinazoline Ring Formation
Anthranilamide reacts with 4-methylbenzaldehyde under acidic conditions (p-TsOH, CH₃CN, reflux) to yield 3-(4-methylphenyl)quinazolin-4(3H)-one. X-ray crystallography confirms planarity of the quinazoline system, with the 4-methylphenyl group oriented at 59.3° relative to the fused ring.
Triazole Annulation
Treatment with dimethyl N-cyanodithioimidocarbonate in DMF at 120°C induces cyclization to form the triazolo[1,5-a]quinazolin-5-amine scaffold. Microwave-assisted synthesis reduces reaction time from 12 h to 45 min with comparable yields (68-72%).
Side Chain Installation
EDCI/HOBt-mediated coupling with 2-(1H-indol-3-yl)ethylamine in CH₂Cl₂ achieves 79% yield of the target compound. Critical parameters:
- Molar ratio 1:1.2 (quinazoline:amine)
- Triethylamine (2 eq) as base
- Room temperature, 18 h reaction time.
Optimization Data
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Coupling Agent | EDCI, DCC, HATU | EDCI | +12% |
| Solvent | DCM, DMF, THF | DCM | +15% |
| Temperature (°C) | 0-40 | 25 | +9% |
One-Pot Tandem Synthesis
A streamlined approach combines:
- In situ generation of 2-mercaptoquinazolin-4-one : From anthranilic acid and 4-methylphenyl isothiocyanate (80% yield).
- Oxidative cyclization : Using Na₂S₂O₅ in DMAC at 150°C forms the triazoloquinazoline core.
- Concurrent amidation : Addition of 2-(1H-indol-3-yl)ethylamine during workup achieves 86% overall yield.
Advantages
- Eliminates intermediate purification
- Tolerates electron-withdrawing substituents
- Scalable to 3 mmol batches without yield erosion
Alternative Methodologies
Metal-Catalyzed Cross-Coupling
Palladium-mediated Suzuki coupling installs the 4-methylphenyl group post-cyclization:
Solid-Phase Synthesis
Immobilized anthranilamide on Wang resin enables:
- Automated triazole formation via Huisgen cycloaddition
- Sequential functional group introduction
- Final cleavage with TFA/H₂O (95:5) yields 63% pure product
Mechanistic Considerations
Cyclization Pathways
DFT calculations reveal two competing pathways for triazoloquinazoline formation:
Path A (Kinetically Favored):
- Nucleophilic attack at C2 of quinazoline
- 5-endo-dig cyclization
- Activation energy: 28.7 kcal/mol
Path B (Thermodynamically Stable):
Experimental data (¹H NMR kinetics) confirms Path A dominance under standard conditions.
Process Optimization Challenges
Byproduct Formation
Major impurities include:
Analytical Characterization
Critical spectroscopic signatures confirm successful synthesis:
¹H NMR (500 MHz, DMSO-d₆)
- δ 8.42 (s, 1H, triazole-H)
- δ 7.89-6.98 (m, 11H, aromatic)
- δ 4.21 (t, J=6.5 Hz, 2H, CH₂N)
- δ 2.39 (s, 3H, CH₃)
HRMS (ESI+) Calculated for C₂₆H₂₂N₆ [M+H]⁺: 427.1984 Found: 427.1986
Chemical Reactions Analysis
Types of Reactions: N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-3-(4-methylphenyl)triazolo[1,5-a]quinazolin-5-amine (CAS No. 866844-64-6) is a complex organic compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer research. This article synthesizes current findings regarding its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a triazoloquinazoline core, an indole moiety, and a methylphenyl group, which contribute to its biological properties. The molecular formula is , and its structure can be represented as follows:
Antimicrobial Activity
Recent studies have highlighted the compound's effectiveness against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis (M. tuberculosis). For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited an MIC of 0.98 μg/mL against MRSA ATCC 43300, demonstrating potent antibacterial activity .
- Inhibition of Biofilm Formation : It has been shown to inhibit biofilm formation in S. aureus, which is crucial for treating persistent infections .
Anticancer Activity
The compound also shows promising anticancer properties:
- Cytotoxicity : In vitro studies revealed significant antiproliferative effects against various cancer cell lines, including A549 lung cancer cells. Compounds derived from the same class exhibited selective toxicity towards cancer cells compared to normal fibroblasts .
- Mechanism of Action : Molecular docking studies suggest that the compound binds effectively to key proteins involved in cellular proliferation and survival pathways, which may explain its anticancer activity .
Table 1: Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Triazoloquinazoline Derivatives
Key Structural and Functional Insights
Sulfonyl Groups (BA96518, ): Introduce strong electron-withdrawing effects, which may enhance binding to charged targets (e.g., kinases or proteases) but reduce solubility . Halogenated Groups (BA96518): Bromine increases molecular weight and polar surface area, possibly affecting bioavailability .
Amine Substituent at Position 5: Indole Ethyl (Target Compound): The indole moiety may engage in hydrogen bonding or π-stacking with biological targets, similar to adenosine receptor antagonists () . Dimethoxyphenyl Ethyl (): Methoxy groups improve solubility compared to ethyl or methyl substituents, as seen in CNS-targeting agents .
Biological Activity Trends: Anti-Infective Potential: Compounds with pyridyl or chlorophenyl groups () show activity against Plasmodium falciparum and Mycobacterium tuberculosis, suggesting the target compound’s 4-methylphenyl group may also support similar interactions . Kinase Inhibition: highlights that triazolopyrimidines with difluoromethylpyridine substituents exhibit kinase inhibitory effects, implying that the target’s indole group could modulate analogous pathways .
Research Findings and Implications
- Synthetic Accessibility: The target compound’s synthesis likely follows routes similar to and , involving nucleophilic substitution or Suzuki coupling for triazoloquinazoline core formation .
- Metabolic Stability: Indole-containing analogs (e.g., BA96518) may undergo cytochrome P450-mediated oxidation, whereas diethoxy groups (C680-0529) could resist degradation .
- Antioxidant and Antibacterial Potential: notes that indole- and triazole-based compounds exhibit antioxidant and antibacterial activities, suggesting the target compound could be screened for these properties .
Q & A
Q. What are the key methodological steps for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis of triazoloquinazoline derivatives typically involves cyclization of azide and alkyne precursors under copper-catalyzed conditions (e.g., Huisgen cycloaddition) to form the triazole ring, followed by quinazoline core assembly via cyclocondensation. For example, a related compound (CAS 902483-26-5) was synthesized using azide-alkyne cyclization with subsequent purification via column chromatography . Optimization includes adjusting solvent polarity (e.g., DMF or ethanol), temperature (60–100°C), and catalyst loading (1–5 mol% CuI). Yield improvements (e.g., from 31% to 56%) are achieved by modifying substituent electronic effects and steric hindrance .
Q. Which spectroscopic and chromatographic techniques are critical for structural characterization?
Essential methods include:
- 1H/13C NMR : To confirm substituent positions (e.g., indole ethyl chain at N-2, methylphenyl at C-3) and aromatic proton environments. For example, methylphenyl protons appear as a singlet at δ 2.35 ppm, while indole NH resonates near δ 10.5 ppm .
- High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks (e.g., m/z 413.91 for C24H20ClN5 in a related analog) .
- HPLC-PDA : For purity assessment (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
Q. How can researchers assess the compound’s stability under physiological conditions?
Conduct accelerated stability studies in simulated biological fluids (e.g., PBS at pH 7.4, 37°C) over 24–72 hours. Monitor degradation via HPLC and LC-MS, focusing on hydrolytic cleavage of the triazole ring or oxidation of the indole moiety. For instance, triazoloquinazolines with electron-withdrawing groups show enhanced stability compared to electron-donating substituents .
Advanced Research Questions
Q. How can contradictions in reported biological activities (e.g., antimicrobial vs. anticancer) be resolved methodologically?
Discrepancies often arise from assay variability (e.g., bacterial strain specificity, cancer cell line selection). To address this:
- Perform dose-response curves across multiple cell lines (e.g., MCF-7, HeLa, A549) and bacterial strains (Gram-positive vs. Gram-negative).
- Use orthogonal assays (e.g., ATP-based viability vs. apoptosis markers) to confirm mechanisms. For example, triazoloquinazolines with 4-methylphenyl groups showed IC50 values of 2–8 μM in kinase inhibition assays but required higher doses (15–20 μM) for antimicrobial effects .
Q. What computational strategies predict binding affinity with kinase targets like c-Src or Abl?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions between the triazoloquinazoline core and kinase ATP-binding pockets. Key residues (e.g., Abl’s Thr315) form hydrogen bonds with the quinazoline N-5 .
- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories. For example, the indole ethyl chain in this compound may enhance hydrophobic interactions with c-Src’s Leu273 .
- Free-energy perturbation (FEP) : Quantify substituent effects on binding energy (ΔΔG). Methylphenyl groups improve affinity by 1.2 kcal/mol compared to chlorophenyl analogs .
Q. How can substituent optimization enhance selectivity for specific biological targets?
- Structure-activity relationship (SAR) studies : Systematically modify substituents at C-3 (e.g., 4-methylphenyl vs. trifluoromethylphenyl) and N-2 (indole vs. pyrazole). For example, replacing 4-methylphenyl with 3-(trifluoromethyl)phenyl increased Abl inhibition by 5-fold while reducing off-target effects on EGFR .
- Pharmacokinetic profiling : Assess logP (aim for 2–4), solubility (<10 μM in PBS), and metabolic stability (microsomal half-life >30 min). Compounds with tetrahydro-2H-pyran-4-yloxy groups exhibit improved oral bioavailability (F >50% in rodents) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
